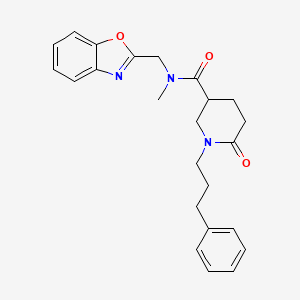![molecular formula C19H19NO3 B6063672 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B6063672.png)
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DMPI, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMPI is a spirocyclic lactone that contains both an indole and a dioxane ring, which gives it unique properties that make it a valuable tool for research.
Mechanism of Action
The mechanism of action of 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is thought to involve the formation of a stable complex between this compound and the target molecule, which results in a change in the fluorescence properties of this compound. This change in fluorescence can be detected and used to determine the presence and concentration of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by cells and organisms. Studies have shown that this compound can penetrate cell membranes and localize to specific cellular compartments, making it a valuable tool for studying cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its high selectivity and sensitivity for detecting biological molecules. This compound can also be easily synthesized and modified, allowing for the development of customized probes for specific applications. However, this compound does have limitations, including its relatively low quantum yield and susceptibility to photobleaching.
Future Directions
There are many potential future directions for research involving 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One area of focus is the development of new this compound-based probes for detecting and imaging specific biological molecules. Another area of research involves the use of this compound in drug discovery and development, as it has been shown to have potential as a lead compound for developing new therapeutics. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for various diseases and conditions.
Synthesis Methods
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized using a variety of methods, including the condensation of 2-oxindoles with aldehydes or ketones, or the reaction of 2-oxindoles with α,β-unsaturated ketones. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-oxindoles with α,β-unsaturated ketones in the presence of a Lewis acid catalyst.
Scientific Research Applications
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules. This compound has been shown to have high selectivity and sensitivity for detecting various biological molecules, including proteins, DNA, and RNA.
properties
IUPAC Name |
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-6-10-15-16(13)20-17(21)19(15)22-11-18(2,12-23-19)14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSJGXPYZHTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2)OCC(CO3)(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063591.png)
![N-(1,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6063604.png)
![1-naphthyl{1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6063614.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B6063616.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6063622.png)

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![4,5-dibromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6063648.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6063653.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6063655.png)

![5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6063667.png)
![4-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B6063675.png)